molecular formula C23H23N3O4S2 B6500053 ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 941981-04-0

ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No. B6500053
CAS RN: 941981-04-0
M. Wt: 469.6 g/mol
InChI Key: HKXVQHGVXPGERN-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers. It may also include information about the compound’s occurrence or synthesis .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems. It could involve binding to a specific protein, inhibiting an enzyme, or a variety of other biochemical interactions .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

properties

IUPAC Name

ethyl 4-[[2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-30-22(29)16-6-10-18(11-7-16)24-20(27)12-19-13-31-23(26-19)32-14-21(28)25-17-8-4-15(2)5-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXVQHGVXPGERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzoate

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